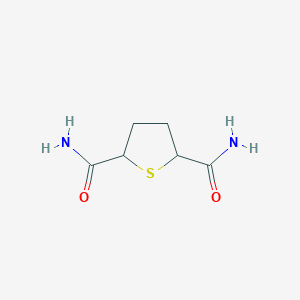

Tetrahydrothiophene-2,5-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

thiolane-2,5-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c7-5(9)3-1-2-4(11-3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBZPDMTTFGWPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathway Elucidation for Tetrahydrothiophene 2,5 Dicarboxamide

Enantioselective and Diastereoselective Synthesis of Tetrahydrothiophene-2,5-dicarboxamide Stereoisomers

Achieving stereocontrol in the synthesis of the Tetrahydrothiophene-2,5-dicarboxamide scaffold is crucial for accessing specific stereoisomers. The relative orientation of the two carboxamide groups (cis or trans) and their absolute stereochemistry define the molecule's three-dimensional structure. Strategies to control this involve chiral auxiliaries, asymmetric catalysis, and enzymatic methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. While specific examples for Tetrahydrothiophene-2,5-dicarboxamide are not prominent in the literature, the principle can be applied.

One potential strategy involves using chiral auxiliaries derived from amino alcohols, such as Evans oxazolidinones. These can be attached to a precursor molecule, for instance, a derivative of adipic acid. The auxiliary would then direct a subsequent cyclization or functionalization step, controlling the stereochemistry at the C2 and C5 positions. For example, an asymmetric alkylation of a substrate attached to a pseudoephedrine auxiliary could establish the desired chirality before the formation of the tetrahydrothiophene (B86538) ring. The rigid structure of camphor-derived auxiliaries has also been successfully employed in various asymmetric transformations and could be adapted for this purpose. After the stereoselective formation of the ring, the auxiliary would be cleaved to yield the chiral dicarboxylic acid or ester, ready for amidation.

Asymmetric Catalysis in Tetrahydrothiophene-2,5-dicarboxamide Synthesis

Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including tetrahydrothiophenes. researchgate.net These methods avoid the use of metals and often proceed under mild conditions. A prevalent strategy for constructing the tetrahydrothiophene ring is the sulfa-Michael/aldol cascade reaction. organic-chemistry.orgresearchgate.net

This approach typically utilizes 1,4-dithiane-2,5-diol as a source of mercaptoacetaldehyde, which acts as the sulfur donor. In the presence of a chiral organocatalyst, this sulfur nucleophile adds to an α,β-unsaturated carbonyl compound (Michael addition). The resulting intermediate then undergoes an intramolecular aldol condensation to form the tetrahydrothiophene ring, creating multiple stereocenters in a single step. acs.orgnih.gov

Bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., squaramides) or prolinol, are particularly effective. researchgate.netmetu.edu.tr These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the thiol and a hydrogen-bond-donating group (e.g., a squaramide or thiourea) to activate the electrophile and control the facial selectivity of the attack. By carefully selecting the catalyst and reaction conditions, high levels of diastereoselectivity and enantioselectivity (up to 96% ee) have been achieved in the synthesis of highly substituted tetrahydrothiophenes. nih.gov

Table 1: Organocatalytic Asymmetric Synthesis of Tetrahydrothiophene Derivatives via Cascade Reactions

| Catalyst Type | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Cinchona-derived Squaramide | 1,4-Dithiane-2,5-diol and Chalcones | Trisubstituted Tetrahydrothiophenes | High | High |

| Prolinol derivatives | Thiols and α,β-Unsaturated Aldehydes | Tetrahydrothiophene Carbaldehydes | N/A | up to 96% |

| Quinine-based Sulfonamide | 1,4-Dithiane-2,5-diol and β-Nitrostyrenes | 4-Nitro-5-phenyltetrahydrothiophen-3-ol | up to 96:4 | up to 70% |

This table summarizes results for the synthesis of various tetrahydrothiophene derivatives, demonstrating the potential of asymmetric catalysis for this class of compounds. organic-chemistry.orgnih.govmetu.edu.tr

Enzyme-Catalyzed Routes to Tetrahydrothiophene-2,5-dicarboxamide

Biocatalysis offers a green and highly selective alternative for producing chiral molecules. While specific enzyme-catalyzed routes to Tetrahydrothiophene-2,5-dicarboxamide are not well-documented, established enzymatic methods could be applied. One of the most common chemo-enzymatic strategies is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of both enantiomers.

For example, a racemic mixture of a precursor, such as dimethyl tetrahydrothiophene-2,5-dicarboxylate, could be subjected to hydrolysis by a lipase enzyme. The enzyme would selectively hydrolyze one enantiomer of the diester to the corresponding monoester or diacid, leaving the other enantiomer unreacted. The unreacted ester and the hydrolyzed product could then be separated and converted to the respective enantiopure dicarboxamides.

More advanced concepts combine biocatalysis with other catalytic methods, such as the combination of photocatalysis and biocatalysis. nih.gov A unique photoenzyme, CvFAP, has been shown to catalyze the light-driven decarboxylation of dicarboxylic acids. nih.gov While this is a degradative pathway, it highlights the potential for novel enzymatic functions that could be engineered for the synthesis of specific dicarboxylic acid derivatives.

Convergent and Divergent Synthetic Strategies for Tetrahydrothiophene-2,5-dicarboxamide Scaffolds

The construction of the Tetrahydrothiophene-2,5-dicarboxamide scaffold can be approached through either convergent or divergent synthetic plans.

A convergent synthesis involves preparing different fragments of the molecule separately and then joining them together in the final stages. A well-established method for synthesizing the tetrahydrothiophene-2,5-dicarboxylate core, a direct precursor to the dicarboxamide, follows this strategy. google.com This industrial method involves the reaction of an α,α'-dihaloadipic acid diester with an inorganic sulfide (B99878), such as sodium sulfide. google.com Here, the four-carbon backbone (dihaloadipate) and the sulfur atom are brought together in a single cyclization step to form the ring.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. For Tetrahydrothiophene-2,5-dicarboxamide, a divergent approach could start from a pre-formed, functionalized tetrahydrothiophene ring. For example, one could synthesize a tetrahydrothiophene with placeholder functional groups at the C2 and C5 positions. These groups could then be chemically modified in various ways to produce a library of different dicarboxamide derivatives, allowing for structural diversity.

Green Chemistry Principles in Tetrahydrothiophene-2,5-dicarboxamide Synthesis

Applying the principles of green chemistry to the synthesis of Tetrahydrothiophene-2,5-dicarboxamide aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemijournal.comnih.gov

Key areas for implementing green chemistry include:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. nih.govnih.gov The synthesis of various sulfur-containing heterocycles has been successfully demonstrated in water, often leading to simplified product isolation as the organic products precipitate from the aqueous medium. nih.gov

Catalysis: Using catalytic methods (organocatalysis, biocatalysis, or metal catalysis) instead of stoichiometric reagents reduces waste. Organocatalytic methods for tetrahydrothiophene synthesis are particularly attractive as they avoid potentially toxic heavy metals. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade or domino reactions, which form multiple bonds in a single operation, are excellent examples of atom-economical processes. acs.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Solvent-Free and Solid-Phase Methodologies

Eliminating solvents altogether is a primary goal of green chemistry. acs.org Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding (mechanochemistry), can lead to faster reaction times, higher yields, and simplified purification. rasayanjournal.co.indntb.gov.ua Many cyclocondensation reactions used to form heterocycles have been successfully performed under solvent-free conditions. acs.org

Solid-Phase Synthesis (SPS) offers a powerful method for preparing libraries of compounds like dicarboxamides while minimizing solvent use and simplifying purification. youtube.com In this approach, the initial substrate is attached to an insoluble polymer resin. wikipedia.org Reagents and reactants are then added in solution, and any excess can be easily washed away by filtration, eliminating the need for complex chromatographic purification after each step.

For Tetrahydrothiophene-2,5-dicarboxamide, a solid-phase approach could be implemented for the final amidation step. The tetrahydrothiophene-2,5-dicarboxylic acid precursor could be anchored to a resin (e.g., a Wang or 2-chlorotrityl chloride resin). nih.gov A diverse range of amines could then be coupled to the free carboxylic acid groups sequentially. Finally, the completed dicarboxamide products would be cleaved from the resin. This methodology is highly amenable to automation and the creation of compound libraries for screening purposes. mdpi.com

Catalyst Design for Sustainable Tetrahydrothiophene-2,5-dicarboxamide Production

The principles of green chemistry encourage the design of catalysts that are efficient, selective, recyclable, and environmentally benign. mdpi.comlidsen.comchemijournal.com For the multi-step synthesis of Tetrahydrothiophene-2,5-dicarboxamide, catalyst design is crucial at several stages.

Catalysts for Hydrogenation: The saturation of the thiophene (B33073) ring is a critical, catalyst-dependent step.

Palladium-Based Catalysts: Palladium is a highly effective catalyst for the hydrogenation of thiophenes. youtube.com It is often used as a heterogeneous catalyst, finely dispersed on a high-surface-area support like activated carbon (Pd/C). masterorganicchemistry.com This configuration maximizes the active surface area and allows for easy recovery and reuse of the catalyst. Palladium sulfide (PdS) has also been noted for its high selectivity towards the synthesis of tetrahydrothiophene from thiophene. researchgate.net The reaction typically requires elevated pressures of hydrogen and moderate temperatures to proceed efficiently.

Catalysts for Cyclization: In the synthesis pathway starting from α,α'-dihaloadipic acid diesters, phase transfer catalysts (PTCs) are instrumental.

Phase Transfer Catalysts: In the two-phase (organic-aqueous) system, a PTC such as a quaternary ammonium salt facilitates the transfer of the sulfide anion from the aqueous phase to the organic phase, where it can react with the diester. This overcomes the immiscibility of the reactants, leading to faster reaction times and higher yields under milder conditions. google.com

Catalysts for Direct Amidation: For the final amidation step, sustainable catalyst design focuses on avoiding waste-generating stoichiometric reagents.

Heterogeneous Lewis Acid Catalysts: Niobium(V) oxide (Nb₂O₅) has emerged as a highly effective, reusable, and water-tolerant heterogeneous Lewis acid catalyst for direct amidation reactions. nih.govresearchgate.net It activates the carboxylic acid group, facilitating nucleophilic attack by the amine. researchgate.net Its tolerance to basic molecules like amines and the water byproduct makes it particularly suitable for this transformation, offering a significant advantage over traditional Lewis acids which are often deactivated by water. nih.govresearchgate.net

The table below summarizes the catalysts pertinent to the synthesis of Tetrahydrothiophene-2,5-dicarboxamide.

| Synthetic Step | Catalyst Type | Specific Example | Key Advantages |

|---|---|---|---|

| Hydrogenation of Thiophene Ring | Heterogeneous Metal Catalyst | Palladium on Carbon (Pd/C), Palladium Sulfide (PdS) | High efficiency, good selectivity, recyclability. researchgate.net |

| Cyclization | Phase Transfer Catalyst (PTC) | Quaternary Ammonium Salts | Enhances reaction rate in two-phase systems, milder conditions. |

| Direct Amidation | Heterogeneous Lewis Acid | Niobium(V) Oxide (Nb₂O₅) | Enables direct conversion, reusable, water- and base-tolerant, high atom economy. nih.govresearchgate.net |

Mechanistic Investigations of Key Synthetic Transformations Leading to Tetrahydrothiophene-2,5-dicarboxamide

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and improving yields for the synthesis of the target molecule.

Mechanism of Ring Formation via Cyclization: The formation of the tetrahydrothiophene ring from an α,α'-dihaloadipic acid diester and a sulfide source is believed to proceed via a double intramolecular nucleophilic substitution. The mechanism likely involves two sequential S_N2 reactions. The sulfide ion (S²⁻) acts as a potent nucleophile, first attacking one of the electrophilic carbons bearing a halogen, displacing it as a halide ion. The resulting intermediate then undergoes a second, intramolecular S_N2 reaction, where the tethered sulfur attacks the other carbon-halogen bond, closing the five-membered ring.

Mechanism of Catalytic Hydrogenation: The catalytic hydrogenation of the thiophene ring on a palladium surface is a heterogeneous process. libretexts.org

Adsorption: Both the thiophene molecule and hydrogen gas (H₂) adsorb onto the surface of the palladium catalyst. The thiophene adsorbs through its π-electron system. masterorganicchemistry.comlibretexts.org

Hydrogen Activation: On the metal surface, the H-H bond in H₂ is cleaved, forming reactive metal-hydride species. masterorganicchemistry.com

Hydrogen Transfer: The activated hydrogen atoms are then transferred sequentially to the adsorbed thiophene ring. This process occurs in a stepwise manner, reducing the double bonds of the ring.

Stereochemistry and Desorption: The addition of hydrogen atoms typically occurs from the same face of the molecule, as both reactants are bound to the catalyst surface. This is known as syn-addition. masterorganicchemistry.comlibretexts.orgyoutube.com Once the ring is fully saturated, the resulting tetrahydrothiophene-2,5-dicarboxylic acid product has a lower affinity for the catalyst surface and desorbs, freeing the active site for another catalytic cycle.

Mechanism of Amidation:

Via Acyl Chloride: This two-step mechanism begins with the conversion of the carboxylic acid to an acyl chloride. The lone pair on the oxygen of the hydroxyl group attacks the sulfur atom of thionyl chloride, which after a series of steps, results in the substitution of the -OH group with a -Cl group, a much better leaving group. In the second step, the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion and yielding the final amide product after deprotonation.

Lewis Acid-Catalyzed Direct Amidation: In the presence of a Lewis acid catalyst like Nb₂O₅, the carbonyl oxygen of the carboxylic acid coordinates to a Lewis acidic site (the Nb⁵⁺ center). researchgate.net This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl group susceptible to direct attack by the weakly nucleophilic amine. The subsequent tetrahedral intermediate eliminates a molecule of water to form the stable amide bond. nih.gov

Advanced Structural Characterization and Stereochemical Analysis of Tetrahydrothiophene 2,5 Dicarboxamide

Single-Crystal X-ray Diffraction Studies of Tetrahydrothiophene-2,5-dicarboxamide and its Congeners

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For Tetrahydrothiophene-2,5-dicarboxamide, this technique provides unequivocal data on bond lengths, bond angles, and the conformation of the tetrahydrothiophene (B86538) ring, as well as how molecules arrange themselves in the solid state.

The saturated five-membered tetrahydrothiophene ring is not planar and adopts puckered conformations to minimize torsional strain. acs.org The two primary conformations are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). acs.orgnih.gov In the envelope conformation, four carbon atoms are coplanar, while the fifth atom (either a carbon or the sulfur) is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane defined by the other three atoms.

Theoretical calculations and experimental studies on tetrahydrothiophene and its derivatives confirm that the twist conformation (C2) is generally preferred in the gas phase. researchgate.net However, in the solid crystalline phase, packing effects can influence the conformation, sometimes resulting in a slightly distorted twist (C1 symmetry) or an envelope conformation. researchgate.net For Tetrahydrothiophene-2,5-dicarboxamide, the bulky carboxamide substituents at the C2 and C5 positions significantly influence the ring's preferred conformation. The stereochemical relationship between these two groups (cis or trans) will dictate the most stable arrangement to minimize steric hindrance.

| Torsion Angle | Envelope (C_s) Conformation (°) | Twist (C_2) Conformation (°) |

|---|---|---|

| C5-S1-C2-C3 | 0 | -15 |

| S1-C2-C3-C4 | 25 | 40 |

| C2-C3-C4-C5 | -40 | -50 |

| C3-C4-C5-S1 | 40 | 40 |

| C4-C5-S1-C2 | -25 | -15 |

The crystal structure of Tetrahydrothiophene-2,5-dicarboxamide is dominated by strong intermolecular hydrogen bonds established by the two carboxamide functional groups. Each carboxamide group possesses two N-H protons (donors) and one carbonyl oxygen (acceptor), facilitating the formation of robust and directional hydrogen-bonding networks.

Studies on related dicarboxamides reveal common supramolecular synthons. mdpi.com A prevalent motif is the R²₂(8) ring, where two carboxamide groups from adjacent molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. researchgate.net These dimeric units can then be further connected into tapes, sheets, or three-dimensional frameworks. In the case of thiophene-2,5-dicarboxamide, one amide group engages in the R²₂(8) ring formation while the other participates in a C¹₁(4) chain. mdpi.com The specific packing of Tetrahydrothiophene-2,5-dicarboxamide will depend on the cis/trans stereochemistry, which influences how the amide groups are oriented and can approach each other for optimal hydrogen bonding.

| Graph Set | Description | Typical Interaction |

|---|---|---|

| R²₂(8) | Ring motif involving 2 donors and 2 acceptors, enclosing 8 atoms. | Centrosymmetric amide-amide dimer via N-H···O bonds. |

| C¹₁(4) | Chain motif involving 1 donor and 1 acceptor, with a 4-atom repeat unit. | Simple head-to-tail amide chain via N-H···O bonds. |

| C¹₁(6) | Chain motif involving 1 donor and 1 acceptor, with a 6-atom repeat unit. | Amide chain involving different donor/acceptor sites. |

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a strong possibility for Tetrahydrothiophene-2,5-dicarboxamide. This phenomenon arises from the flexibility of the tetrahydrothiophene ring and the multiple ways in which the robust N-H···O hydrogen bonds can be arranged. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. scispace.com These forms can include true polymorphs, which have different crystal packing of the same molecular conformer, or conformational polymorphs, where the ring conformation itself differs between crystal forms.

Furthermore, the potent hydrogen-bonding capability of the dicarboxamide groups makes Tetrahydrothiophene-2,5-dicarboxamide an excellent candidate for co-crystallization. By introducing a suitable co-former molecule that can participate in hydrogen bonding, it is possible to generate novel multi-component crystalline solids with tailored structural architectures and properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While SCXRD provides the ultimate structural proof in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure and stereochemistry in solution.

The relative stereochemistry of the two carboxamide groups (cis or trans) at the C2 and C5 positions can be unambiguously determined using a suite of 2D NMR experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining stereochemistry as they detect protons that are close to each other in space (typically < 5 Å), irrespective of through-bond connectivity. For the cis-isomer of Tetrahydrothiophene-2,5-dicarboxamide, a cross-peak should be observed between the proton at C2 (H2) and the proton at C5 (H5), as they are on the same face of the ring. Conversely, for the trans-isomer, this H2-H5 cross-peak would be absent due to the large spatial separation. ipb.pt ROESY is often preferred for molecules of this size as it avoids the potential for zero or negative NOE enhancements that can occur under certain conditions.

HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This powerful 3D or 2D experiment combines the features of HSQC and TOCSY. uchicago.edu It generates a correlation map where each carbon signal is correlated not only to its directly attached proton (as in HSQC) but also to all other protons within the same spin-coupling network. illinois.edu For Tetrahydrothiophene-2,5-dicarboxamide, this technique would allow for the complete and unambiguous assignment of all proton and carbon signals of the ring system, even in cases of severe signal overlap in the 1D spectrum.

| Isomer | Proton Pair | Expected NOESY/ROESY Cross-Peak | Rationale |

|---|---|---|---|

| cis-Tetrahydrothiophene-2,5-dicarboxamide | H2 – H5 | Present | Protons are on the same face of the ring, in close spatial proximity. |

| trans-Tetrahydrothiophene-2,5-dicarboxamide | H2 – H5 | Absent | Protons are on opposite faces of the ring, spatially distant. |

In cases where polymorphism is suspected or confirmed, solid-state NMR (ssNMR) spectroscopy serves as an indispensable tool for characterization, often complementing SCXRD data. Because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, different polymorphs will produce distinct ssNMR spectra.

Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), each crystallographically non-equivalent carbon atom in the asymmetric unit of the crystal lattice will give rise to a separate resonance. Therefore, a change in crystal packing or molecular conformation from one polymorph to another will result in observable changes in chemical shifts and/or the number of signals in the ¹³C ssNMR spectrum. This makes ssNMR a powerful method for identifying, quantifying, and structurally characterizing the different polymorphic forms of Tetrahydrothiophene-2,5-dicarboxamide.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a "conformational fingerprint" of Tetrahydrothiophene-2,5-dicarboxamide. These methods probe the vibrational modes of the molecule's chemical bonds, providing insights into its functional groups and the local conformation of the tetrahydrothiophene ring.

FT-IR Spectroscopy: The FT-IR spectrum of Tetrahydrothiophene-2,5-dicarboxamide is expected to be dominated by the characteristic absorption bands of the amide functional groups. Two prominent bands are anticipated in the N-H stretching region, typically between 3400 and 3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amide (-CONH₂) groups. The strong absorption band known as the Amide I band, arising primarily from C=O stretching, is expected to appear in the 1680-1630 cm⁻¹ region. The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching, would likely be observed around 1640-1550 cm⁻¹.

The saturated five-membered ring should exhibit C-H stretching vibrations from its methylene (-CH₂) groups in the 2950-2850 cm⁻¹ range. The C-S stretching vibration of the thioether within the ring is often weak in the infrared spectrum but can typically be found in the 700-600 cm⁻¹ region. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-S stretching modes of the tetrahydrothiophene ring, which may be weak in the IR spectrum, are often more prominent in the Raman spectrum. Similarly, the C-C skeletal vibrations of the ring would be readily observable. The symmetric C=O stretching vibration of the amide groups also gives rise to a strong Raman signal. This complementarity is crucial for a comprehensive vibrational analysis, allowing for a detailed characterization of the molecule's structure.

The precise frequencies of these vibrational modes are sensitive to the molecule's conformation, including the puckering of the tetrahydrothiophene ring and the orientation of the carboxamide substituents (axial vs. equatorial). Computational studies using Density Functional Theory (DFT) are often employed alongside experimental data to assign specific spectral features to different conformational isomers. nih.gov

Table 1: Predicted Key Vibrational Frequencies for Tetrahydrothiophene-2,5-dicarboxamide

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|---|---|

| N-H Stretch (asymmetric) | ~3350 | Weak | Amide (-CONH₂) |

| N-H Stretch (symmetric) | ~3200 | Weak | Amide (-CONH₂) |

| C-H Stretch (aliphatic) | 2950-2850 | 2950-2850 | Tetrahydrothiophene Ring (-CH₂) |

| C=O Stretch (Amide I) | 1680-1630 (Strong) | 1680-1630 (Moderate) | Amide (-CONH₂) |

| N-H Bend (Amide II) | 1640-1550 | Weak | Amide (-CONH₂) |

| C-S Stretch | 700-600 (Weak) | 700-600 (Strong) | Thioether (C-S-C) |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral Tetrahydrothiophene-2,5-dicarboxamide

Tetrahydrothiophene-2,5-dicarboxamide possesses two stereocenters at the C2 and C5 positions. This gives rise to three possible stereoisomers: the (2R,5R) enantiomer, the (2S,5S) enantiomer, and the achiral meso (2R,5S) compound. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of the chiral enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of this difference versus wavelength, provides information about the molecule's three-dimensional structure. The amide C=O group is a chromophore that exhibits a well-characterized n→π* electronic transition. In a chiral environment, this transition becomes CD-active, producing a "Cotton effect." The sign and magnitude of the Cotton effect are exquisitely sensitive to the spatial arrangement of the atoms around the chromophore. For the (2R,5R) and (2S,5S) enantiomers of Tetrahydrothiophene-2,5-dicarboxamide, mirror-image CD spectra are expected. The meso form, being achiral, would be CD-silent.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD spectrum shows one or more Cotton effects in the regions of the molecule's absorption bands. The shape and sign of these Cotton effects are directly related to the stereochemistry of the molecule. Like CD, ORD can be used to distinguish between the enantiomers, which will produce mirror-image ORD curves.

To definitively assign the absolute configuration, experimental CD and ORD spectra are typically compared with spectra predicted from quantum chemical calculations. This combination of experimental and theoretical chiroptical spectroscopy is the most reliable method for the unambiguous determination of the absolute stereochemistry of chiral molecules like the enantiomers of Tetrahydrothiophene-2,5-dicarboxamide.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Tetrahydrothiophene-2,5-dicarboxamide

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the analysis of Tetrahydrothiophene-2,5-dicarboxamide, providing two key pieces of information: the precise elemental composition and detailed structural insights through fragmentation analysis. nih.govnih.gov

Using soft ionization techniques such as Electrospray Ionization (ESI), HRMS can measure the mass of the molecular ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula (C₆H₁₀N₂O₂S) by distinguishing it from other potential formulas with the same nominal mass.

When subjected to fragmentation, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecular ion of Tetrahydrothiophene-2,5-dicarboxamide would be expected to follow predictable fragmentation pathways. wikipedia.org The analysis of these fragments helps to confirm the connectivity of the molecule.

Expected key fragmentation pathways include:

Loss of an amide radical: Cleavage of the C-C bond adjacent to the ring can result in the loss of a ·CONH₂ radical, leading to a prominent fragment ion.

Ring cleavage: The tetrahydrothiophene ring can undergo cleavage. A common pathway for cyclic thioethers is alpha-cleavage to the sulfur atom, followed by further fragmentation.

Loss of ammonia: The primary amide groups can lose ammonia (NH₃) under certain conditions.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a common pathway.

By analyzing the exact masses of these fragment ions, their elemental compositions can be determined, allowing for the confident elucidation of the fragmentation mechanism and confirmation of the compound's structure.

Table 2: Predicted HRMS Fragments for Tetrahydrothiophene-2,5-dicarboxamide (C₆H₁₀N₂O₂S)

| Proposed Fragment Ion Formula | Calculated Exact Mass (m/z) | Proposed Neutral Loss |

|---|---|---|

| [C₆H₁₀N₂O₂S]⁺ | 174.0463 | (Molecular Ion) |

| [C₅H₈NOS]⁺ | 130.0326 | ·CONH₂ |

| [C₆H₇N₂O₂]⁺ | 155.0484 | ·SH |

| [C₄H₇S]⁺ | 87.0268 | 2 x CONH₂ |

| [C₅H₇NS]⁺ | 113.0300 | H₂O + CONH |

Electron Microscopy (SEM, TEM) for Morphological Analysis of Tetrahydrothiophene-2,5-dicarboxamide Supramolecular Assemblies

The presence of two amide functional groups in Tetrahydrothiophene-2,5-dicarboxamide provides strong hydrogen bond donor (N-H) and acceptor (C=O) sites. This imparts a significant potential for the molecule to self-assemble into well-ordered, higher-order supramolecular structures. nih.gov Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology of these assemblies.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to investigate the internal structure of materials. nih.gov For supramolecular assemblies, TEM can reveal finer details, such as the width of individual nanofibers, the presence of hollow tubular structures, or the lattice fringes in crystalline domains. nih.gov Cryo-TEM, where samples are flash-frozen in their native solvated state, can be particularly useful for observing the assemblies as they exist in solution, minimizing artifacts that can be introduced during drying.

The combination of SEM and TEM provides a comprehensive picture of the morphological landscape of Tetrahydrothiophene-2,5-dicarboxamide assemblies, linking the molecular-level design (i.e., the presence of hydrogen-bonding amide groups) to the macroscopic structures formed through self-assembly.

Theoretical and Computational Investigations of Tetrahydrothiophene 2,5 Dicarboxamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of molecular systems. DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are widely used to optimize molecular geometries and calculate electronic parameters. nih.gov These calculations provide a foundational understanding of a molecule's stability, reactivity, and electronic distribution. For Tetrahydrothiophene-2,5-dicarboxamide, such calculations would reveal key details about its bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional structure.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. openaccesspub.org A smaller gap generally implies higher reactivity. mdpi.com

In related thiophene (B33073) derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 3.11–4.65 eV. nih.govsemanticscholar.org For Tetrahydrothiophene-2,5-dicarboxamide, the HOMO would likely be localized around the electron-rich sulfur atom and the amide groups, while the LUMO might be distributed across the carbonyl carbons and the thiophene ring. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior.

Table 1: Illustrative Reactivity Descriptors for Tetrahydrothiophene-2,5-dicarboxamide (Hypothetical DFT Data) (Note: These values are hypothetical, based on typical results for similar heterocyclic compounds, and serve to illustrate the output of a DFT analysis.)

| Parameter | Formula | Hypothetical Value | Significance |

| EHOMO | - | -6.5 eV | Ionization Potential (Electron-donating ability) |

| ELUMO | - | -1.8 eV | Electron Affinity (Electron-accepting ability) |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | Chemical Reactivity & Stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV | Escaping tendency of electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 eV | Propensity to accept electrons |

The tetrahydrothiophene (B86538) (THT) ring is not planar and exists in puckered conformations. hhu.de The two primary conformations are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. For unsubstituted THT, these forms can rapidly interconvert in solution. hhu.deresearchgate.net The introduction of two carboxamide substituents at the 2- and 5-positions significantly impacts this conformational landscape.

The substituents can exist in various orientations (axial or equatorial) and can be either cis or trans relative to each other. This leads to a complex potential energy surface with multiple local minima corresponding to different conformers. DFT calculations are essential to determine the relative energies of these conformers and the energy barriers for interconversion. The stability of each conformer would be influenced by steric hindrance between the substituents and potential intramolecular hydrogen bonding between the amide proton of one group and the carbonyl oxygen of the other, particularly in the cis isomer. The conformational potential energy landscape dictates which shapes the molecule is most likely to adopt, influencing its physical properties and how it interacts with other molecules. chemrxiv.orgmdpi.com

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT calculations are a standard method for predicting the ¹H and ¹³C NMR chemical shifts. hhu.de For Tetrahydrothiophene-2,5-dicarboxamide, calculations would predict distinct signals for the protons on the thiophene ring and the amide protons. The predicted chemical shifts would be sensitive to the molecule's conformation, providing a powerful link between calculated stable structures and experimental spectra. nmrdb.org

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For Tetrahydrothiophene-2,5-dicarboxamide, characteristic vibrational modes would include N-H stretching, C=O (Amide I) stretching, and N-H bending/C-N stretching (Amide II) from the carboxamide groups, as well as C-H and C-S stretching from the tetrahydrothiophene ring. Comparing the calculated spectrum with an experimental one helps to confirm the molecule's structure and identify its functional groups. cheminfo.org

Table 2: Predicted IR Vibrational Frequencies for Tetrahydrothiophene-2,5-dicarboxamide (Hypothetical) (Note: These are representative frequency ranges for the specified functional groups.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Amide | 3350 - 3180 |

| C-H Stretch | Aliphatic Ring | 2960 - 2850 |

| C=O Stretch (Amide I) | Carboxamide | 1680 - 1630 |

| N-H Bend (Amide II) | Carboxamide | 1640 - 1550 |

| C-N Stretch | Carboxamide | 1400 - 1200 |

| C-S Stretch | Thiophene Ring | 700 - 600 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net Given that the tetrahydrothiophene ring is saturated, strong absorptions are not expected from the ring itself. The primary electronic transitions would likely be n → π* transitions associated with the carbonyl groups of the dicarboxamide functions. The predicted λmax would help to characterize the molecule's electronic transitions and potential photochemical behavior. nih.govnih.gov

Molecular Dynamics Simulations of Tetrahydrothiophene-2,5-dicarboxamide in Various Environments

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to model the behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, solvent interactions, and binding events. nih.gov

The conformation of a molecule can be significantly influenced by its solvent environment. chemrxiv.org MD simulations can model Tetrahydrothiophene-2,5-dicarboxamide in various solvents, from nonpolar to polar protic (like water). In a polar solvent, the solvent molecules would form hydrogen bonds with the amide groups. This solvation can stabilize certain conformers over others, potentially altering the conformational free-energy landscape compared to the gas phase. nih.gov For instance, a solvent might disrupt intramolecular hydrogen bonds in favor of intermolecular hydrogen bonds with the solute, leading to a more extended molecular conformation.

Host-guest chemistry involves the encapsulation of one molecule (the guest) within another, larger molecule (the host). researchgate.net The amide groups of Tetrahydrothiophene-2,5-dicarboxamide make it an interesting candidate as a guest molecule, as they can act as both hydrogen bond donors and acceptors. MD simulations are a powerful tool for studying the process of a guest molecule entering a host cavity and for calculating the stability (binding free energy) of the resulting host-guest complex. These simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex and determine the preferred orientation of the guest within the host. researchgate.net Such studies are crucial for designing molecular sensors or transport systems.

Docking and Molecular Recognition Studies Involving Tetrahydrothiophene-2,5-dicarboxamide

While dedicated molecular docking studies on tetrahydrothiophene-2,5-dicarboxamide are not prevalent in existing literature, the principles of molecular recognition can be inferred from computational work on analogous cyclic and carboxamide-containing structures. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Studies on other heterocyclic amides, such as indolecarboxamides and cyclic sulfonamides, provide a framework for how tetrahydrothiophene-2,5-dicarboxamide might be computationally investigated. nih.govresearchgate.net For instance, in a study of cyclic sulfonamide derivatives as potential SARS-CoV-2 inhibitors, molecular docking was used to explore the interactions between the designed molecules and the 3CLpro enzyme. nih.gov The results identified key amino acid residues like GLU166 and GLN192 as potential active residues and used a scoring function to estimate the binding stability. nih.gov A similar approach for tetrahydrothiophene-2,5-dicarboxamide would involve preparing a 3D model of the compound and docking it into the binding site of a relevant protein target. The resulting poses would be analyzed for intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for molecular recognition and binding affinity. The stability of such docked conformations is often evaluated using the root mean square deviation (RMSD) between the docked pose and a reference conformation. nih.gov

The following table summarizes common computational tools and key interactions identified in docking studies of related heterocyclic amide compounds.

| Computational Aspect | Description | Example from Analogous Systems | Reference |

| Docking Software | Programs used to perform the molecular docking simulations. | GOLD, AutoDock, Schrödinger Suite | nih.gov |

| Scoring Function | A mathematical function used to approximate the binding affinity between the ligand and the protein. | Total-score, binding energy (kcal/mol) | nih.gov |

| Key Amino Acid Residues | Specific residues in the protein's active site that form crucial interactions with the ligand. | GLU166, GLN192, ALA194 | nih.gov |

| Types of Interactions | The nature of the non-covalent bonds formed between the ligand and the protein. | Hydrogen bonds, hydrophobic interactions, π-π stacking, van der Waals forces | nih.govscispace.com |

Supramolecular Interactions with Metal Ions or Organic Guests

The dicarboxamide functional groups of tetrahydrothiophene-2,5-dicarboxamide present significant potential for forming supramolecular assemblies through interactions with metal ions or other organic molecules. While direct studies on the target compound are scarce, research on thiophene-carboxamide derivatives offers substantial insight into the types of interactions that can be expected.

A detailed crystallographic and computational study of N-2-pyrazinyl-2-thiophenecarboxamide (a compound with a thiophene ring and a carboxamide group) revealed a complex network of intermolecular interactions that drive the formation of a 3D supramolecular framework. scispace.com These interactions include N-H···N and C-H···O hydrogen bonds, as well as π-π stacking between the aromatic rings. scispace.com Although tetrahydrothiophene-2,5-dicarboxamide lacks an aromatic thiophene ring, the fundamental hydrogen bonding capabilities of the amide groups would be retained. The N-H protons can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors.

The interaction with metal ions is another key aspect of the supramolecular chemistry of such ligands. Carboxamide groups can coordinate to metal centers through both the carbonyl oxygen and the amide nitrogen, although oxygen coordination is generally more common. The flexibility of the tetrahydrothiophene ring combined with the two carboxamide groups could allow for the formation of various coordination polymers or discrete metallosupramolecular architectures.

The table below details the types of supramolecular interactions observed in a related thiophene-carboxamide compound.

| Interaction Type | Description | Observed in Analogous System | Reference |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like O or N. | N-H···N, C-H···O, C-H···N | scispace.com |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Head-to-tail parallel packing of thiophene and pyrazine (B50134) rings. | scispace.com |

| Other Interactions | Weaker, non-directional forces. | C-H···S interactions | scispace.com |

Self-Assembly Simulations of Tetrahydrothiophene-2,5-dicarboxamide

The self-assembly of tetrahydrothiophene-2,5-dicarboxamide into larger, ordered structures can be investigated using computational simulation techniques like Molecular Dynamics (MD) and Monte Carlo (MC). These methods simulate the movement and interactions of molecules over time, allowing for the prediction of how they will arrange themselves in solution or in the solid state.

While specific simulations for tetrahydrothiophene-2,5-dicarboxamide are not available, studies on the self-assembly of other molecules with similar functional groups, such as benzenedicarboxylic acids and peptidic macrocycles, provide a methodological blueprint. acs.orgnih.gov For example, MD and MC simulations have been used to study the self-assembly of terephthalic acid into ordered parallel chains, a process driven by hydrogen bonding between the carboxylic acid groups. acs.org Similarly, tetrahydrothiophene-2,5-dicarboxamide molecules could be expected to form chains or sheets stabilized by intermolecular N-H···O hydrogen bonds between the amide groups.

Computational studies on macrocycles, which, like the tetrahydrothiophene ring, have conformational constraints, highlight the importance of accurate simulation protocols. nih.gov Molecular dynamics simulations using explicit solvent models have been shown to be more effective than implicit solvent methods for correctly capturing solvent-dependent conformational changes. nih.gov Furthermore, refining the molecular mechanics force fields with higher-level quantum mechanical calculations (DFT) is often necessary to accurately reproduce experimental observations. nih.gov

An MD simulation of tetrahydrothiophene-2,5-dicarboxamide would typically involve the following steps:

Generation of a starting 3D structure of the molecule.

Creation of a simulation box containing multiple molecules and, if applicable, solvent molecules.

Assignment of a force field to describe the intramolecular and intermolecular forces.

Running the simulation for a sufficient length of time to allow the system to equilibrate and for self-assembly to occur.

Analysis of the resulting trajectory to identify stable aggregates and the interactions that hold them together.

Reaction Pathway and Transition State Analysis of Tetrahydrothiophene-2,5-dicarboxamide Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving transformations of tetrahydrothiophene-2,5-dicarboxamide. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

While specific reaction pathway analyses for tetrahydrothiophene-2,5-dicarboxamide are not documented, studies on the parent thiophene ring are informative. For example, the mechanism of thiophene hydrogenation to form tetrahydrothiophene has been computationally investigated. These studies identify the possible intermediates and calculate the energy barriers for each step of the reaction, revealing the rate-determining steps.

For transformations involving the dicarboxamide side chains, such as hydrolysis or amide bond formation, computational methods like Density Functional Theory (DFT) would be employed. A typical workflow for analyzing a reaction pathway would be:

Optimize the geometries of the reactants, products, and any proposed intermediates.

Locate the transition state structure connecting the reactants and products (or intermediates). This is a first-order saddle point on the potential energy surface.

Perform a frequency calculation to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state).

Calculate the intrinsic reaction coordinate (IRC) to ensure the transition state connects the desired reactants and products.

These calculations would provide a detailed, molecular-level understanding of the reactivity of tetrahydrothiophene-2,5-dicarboxamide and could be used to predict the feasibility of various chemical transformations.

Chemical Reactivity and Derivatization Strategies for Tetrahydrothiophene 2,5 Dicarboxamide

Transformations at the Amide Functionalities of Tetrahydrothiophene-2,5-dicarboxamide

The amide groups at the 2 and 5 positions of the tetrahydrothiophene (B86538) ring are susceptible to a range of chemical reactions, including hydrolysis, amidation, reduction, and oxidation.

Hydrolysis: The amide bonds in tetrahydrothiophene-2,5-dicarboxamide can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding tetrahydrothiophene-2,5-dicarboxylic acid. google.comgoogle.com This reaction is a fundamental transformation for converting the dicarboxamide back to its parent dicarboxylic acid, which can serve as a precursor for other derivatives. sigmaaldrich.comnih.govyoutube.com The general mechanism for base-mediated amide hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, cleaving the carbon-nitrogen bond. google.com

Amidation: While direct amidation of a primary amide is uncommon, transamidation reactions can be employed to exchange the amide's nitrogen substituent. More commonly, derivatives are prepared from the corresponding dicarboxylic acid or its dichloride. For instance, N-substituted polymethylene dicarboxamides have been synthesized as inducers of cell differentiation. nih.gov This suggests that similar N-substituted derivatives of tetrahydrothiophene-2,5-dicarboxamide could be prepared, likely starting from tetrahydrothiophene-2,5-dicarboxylic acid dichloride and reacting it with the desired amine.

Table 1: General Conditions for Amide Transformations

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH), Heat | Tetrahydrothiophene-2,5-dicarboxylic acid |

| Amidation (from dicarboxylic acid) | Thionyl chloride (SOCl₂), then amine (R-NH₂) | N,N'-disubstituted Tetrahydrothiophene-2,5-dicarboxamide |

Reduction: The amide functionalities of tetrahydrothiophene-2,5-dicarboxamide can be reduced to the corresponding amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.combyjus.combiotrend.com The reaction converts each carboxamide group into a primary amine, resulting in the formation of tetrahydrothiophene-2,5-diamine. This reaction proceeds via a nucleophilic hydride attack on the carbonyl carbon of the amide. libretexts.orgyoutube.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. libretexts.org

Table 2: Reduction of Amide Functionalities

| Starting Material | Reagent | Product |

|---|---|---|

| Tetrahydrothiophene-2,5-dicarboxamide | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | Tetrahydrothiophene-2,5-diamine |

Modifications of the Tetrahydrothiophene Ring System in Tetrahydrothiophene-2,5-dicarboxamide

The tetrahydrothiophene ring offers several sites for chemical modification, primarily at the sulfur atom and the carbon atoms of the ring.

The sulfur atom in the tetrahydrothiophene ring is a key site for functionalization, most notably through oxidation and alkylation reactions.

Oxidation: The sulfur atom can be readily oxidized to form a sulfoxide (B87167) or a sulfone. wikipedia.org The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. For instance, oxidation with one equivalent of an oxidizing agent like hydrogen peroxide can yield the corresponding sulfoxide. chemicalbook.com Using a stronger oxidizing agent or an excess of the reagent can lead to the formation of the sulfone, tetrahydrothiophene-1,1-dioxide-2,5-dicarboxamide. chemicalbook.comorganic-chemistry.orgjchemrev.com The oxidation of thiophenes and their derivatives has been studied using various catalytic systems, such as methyltrioxorhenium(VII) with hydrogen peroxide, which can efficiently convert sulfides to sulfones via a sulfoxide intermediate. nih.gov

Alkylation: The sulfur atom can also act as a nucleophile and undergo alkylation with alkyl halides to form sulfonium (B1226848) salts. This reaction introduces a positive charge on the sulfur atom and expands the chemical diversity of the molecule. figshare.com

Table 3: Functionalization at the Sulfur Atom

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Sulfoxide Formation | 1 equivalent of H₂O₂ or m-CPBA | Tetrahydrothiophene-1-oxide-2,5-dicarboxamide |

| Sulfone Formation | Excess H₂O₂ or other strong oxidizing agents | Tetrahydrothiophene-1,1-dioxide-2,5-dicarboxamide |

| S-Alkylation | Alkyl halide (e.g., CH₃I) | S-Alkyl-tetrahydrothiophenium-2,5-dicarboxamide salt |

Halogenation: The carbon atoms of the tetrahydrothiophene ring, particularly at the 3 and 4 positions, can undergo halogenation. For example, the related tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester can be chlorinated to yield the 3,4-dichloro derivative. google.com Similar halogenation reactions can be anticipated for the dicarboxamide, likely proceeding via a radical mechanism under appropriate conditions. Aromatic halogenation can be achieved with reagents like N-halosuccinimides. rsc.orgyoutube.comyoutube.comyoutube.com

Dehydrogenation: The tetrahydrothiophene ring can be dehydrogenated to form the corresponding aromatic thiophene (B33073) ring. uni-pannon.hu This transformation typically requires a catalyst and elevated temperatures. For instance, the dehydrogenation of tetrahydrothiophene-2,5-dicarboxylic acid diesters can be achieved by halogenation followed by dehydrohalogenation to produce thiophene-2,5-dicarboxylic acid diesters. google.com A similar strategy could potentially be applied to tetrahydrothiophene-2,5-dicarboxamide to yield thiophene-2,5-dicarboxamide.

Synthesis of Novel Tetrahydrothiophene-2,5-dicarboxamide Derivatives and Analogs

The synthesis of novel derivatives and analogs of tetrahydrothiophene-2,5-dicarboxamide can be achieved by combining the aforementioned reactivity patterns. For example, N-substitution of the amide groups can be performed to introduce a wide variety of functional groups. nih.gov Subsequent or prior modification of the tetrahydrothiophene ring, such as oxidation of the sulfur atom, can lead to a diverse library of compounds.

The synthesis of analogs can also be approached by starting from different precursors. For instance, using substituted adipic acids in the initial ring formation can lead to derivatives with substituents on the carbon backbone of the tetrahydrothiophene ring. The synthesis of related thiophene-2,5-dicarboxylic acid derivatives is well-documented, often starting from thiophene-2,5-dicarboxylic acid. nih.gov These methods can be adapted to produce a range of thiophene-based analogs.

N-Substituted Tetrahydrothiophene-2,5-dicarboxamide Derivatives

The amide nitrogen atoms of Tetrahydrothiophene-2,5-dicarboxamide are primary sites for derivatization, allowing for the introduction of a wide array of substituents. The synthesis of these N-substituted derivatives typically involves the reaction of an activated form of tetrahydrothiophene-2,5-dicarboxylic acid (such as the diacyl chloride or diester) with a desired primary or secondary amine. This approach allows for the systematic modification of the compound's properties by introducing various alkyl, aryl, and heterocyclic moieties.

Research into analogous dicarboxamide compounds demonstrates the breadth of possible substitutions. For instance, studies on N-alkyl polymethylene dicarboxamides have shown the synthesis of derivatives bearing N,N'-bis[2-(2-thiazolinyl)], N,N'-bis[5-(1-methyl-2-pyridonyl)], and N,N'-bis[3-(1-phenyl-5-pyrazolonyl)] groups. nih.gov These examples highlight the feasibility of incorporating complex heterocyclic systems onto the amide nitrogens. Similarly, the development of N-aryl propanamides as bioactive agents underscores the importance of aryl substituents in modulating molecular interactions. nih.gov Applying these strategies to Tetrahydrothiophene-2,5-dicarboxamide would predictably yield a diverse range of derivatives.

Table 1: Potential N-Substituted Derivatives of Tetrahydrothiophene-2,5-dicarboxamide

| Substituent Class | Example Substituent (R) | Potential Synthetic Precursor |

| Alkyl | Methyl, Ethyl, Isopropyl | Methylamine, Ethylamine, Isopropylamine |

| Aryl | Phenyl, Naphthyl | Aniline, Naphthylamine |

| Heterocyclic | Thiazolinyl, Pyridonyl | 2-Aminothiazoline, 3-Amino-1-methyl-2-pyridone |

Ring-Expanded and Ring-Contracted Analogs

Modification of the core tetrahydrothiophene ring system through ring expansion or contraction represents a more complex but powerful strategy for generating structural diversity. These transformations alter the fundamental scaffold of the molecule, potentially leading to novel conformations and properties. While specific examples starting from Tetrahydrothiophene-2,5-dicarboxamide are not prevalent, established principles of organic chemistry outline viable synthetic routes.

Ring Expansion Strategies:

Tiffeneau–Demjanov Rearrangement: A ketone precursor, derived from the tetrahydrothiophene scaffold, could be treated to form a cyanohydrin, which upon reduction and diazotization, could rearrange to a six-membered thiolane ring. wikipedia.org

Beckmann Rearrangement: An oxime derived from a suitable ketone on the tetrahydrothiophene ring could undergo rearrangement to form a ring-expanded lactam. wikipedia.org

Baeyer-Villiger Oxidation: Oxidation of a cyclic ketone adjacent to the thioether could potentially lead to the insertion of an oxygen atom, forming a seven-membered ring containing both sulfur and oxygen heteroatoms. wikipedia.org

Successive Ring Expansion (SuRE): Methodologies developed for expanding lactam rings could potentially be adapted to the tetrahydrothiophene system, offering a route to medium-sized and macrocyclic structures. rsc.org

Ring Contraction Strategies:

Wolff Rearrangement: Conversion of one of the carboxylic acid groups to an α-diazoketone, followed by photochemical or thermal Wolff rearrangement, could induce a ring contraction to yield a substituted cyclobutane (B1203170) derivative. wikipedia.org

Favorskii Rearrangement: An α-haloketone derivative of the tetrahydrothiophene ring, upon treatment with a base, could rearrange to form a cyclopropanecarboxylic acid derivative, effectively contracting the five-membered ring. wikipedia.org

Table 2: Theoretical Strategies for Ring Modification

| Transformation | Key Reaction | Potential Precursor from Tetrahydrothiophene Core | Resulting Ring System |

| Ring Expansion | Tiffeneau–Demjanov | Cyclic Ketone | Thiolane (6-membered) |

| Ring Expansion | Beckmann Rearrangement | Cyclic Oxime | Thiazepinone derivative (7-membered) |

| Ring Contraction | Wolff Rearrangement | α-Diazoketone | Cyclobutane |

| Ring Contraction | Favorskii Rearrangement | α-Haloketone | Cyclopropane |

Mechanistic Insights into the Reactivity of Tetrahydrothiophene-2,5-dicarboxamide

Understanding the reactivity of Tetrahydrothiophene-2,5-dicarboxamide requires examining the behavior of its constituent parts: the saturated thioether ring and the amide side chains. Mechanistic insights can be drawn from studies of this molecule's precursors and related heterocyclic systems.

The tetrahydrothiophene ring itself is susceptible to reaction. Patents describing the synthesis of thiophene-2,5-dicarboxylic acid diesters from tetrahydrothiophene precursors detail a process of halogenation followed by dehydrohalogenation. google.comgoogle.com In this process, the tetrahydrothiophene ring is first chlorinated at the 3- and 4-positions to yield a 3,4-dihalotetrahydrothiophene intermediate. google.com Subsequent elimination of two molecules of hydrogen halide, often facilitated by heat or the presence of a metal catalyst, results in the formation of the aromatic thiophene ring. google.comgoogle.com This demonstrates that the C-H bonds at the 3 and 4 positions are reactive sites for radical substitution.

Theoretical studies on related tetrahydrothiophene structures provide further insight. Fukui function calculations on tetrahydrobenzo[b]thiophene derivatives have been used to predict the most likely sites for radical attack, successfully correlating theoretical predictions with experimental antioxidant activity. nih.gov Such computational analysis could predict the most reactive sites on the Tetrahydrothiophene-2,5-dicarboxamide ring, guiding synthetic strategies.

Furthermore, the thioether linkage is a key reactive center. Drawing parallels from the ring-opening reactions of other five-membered heterocycles like tetrahydrofuran (B95107) (THF), it is plausible that the sulfur atom in Tetrahydrothiophene-2,5-dicarboxamide can act as a Lewis base. researchgate.net Theoretical examinations using the Activation Strain Model have shown that the interaction between a Lewis acid and the heteroatom is a critical factor in the energy barrier for ring-opening reactions. researchgate.net This suggests that the tetrahydrothiophene ring could be opened under specific conditions, providing a pathway to linear thioether derivatives. The stereochemistry of the substituents, such as a trans-2,5-disubstitution pattern, can also provide crucial mechanistic information, as demonstrated in studies of similarly substituted pyrrolidine (B122466) rings. researchgate.net

Advanced Applications and Functional Materials Incorporating Tetrahydrothiophene 2,5 Dicarboxamide

Role of Tetrahydrothiophene-2,5-dicarboxamide in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and van der Waals forces, to construct intricate and functional assemblies from molecular components. sibran.ru The dicarboxamide functionality is a particularly robust and directional motif for guiding self-assembly processes. researchgate.net

The self-assembly of Tetrahydrothiophene-2,5-dicarboxamide is primarily governed by the strong and directional hydrogen bonds formed between its amide groups. researchgate.net An amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), enabling the formation of predictable and stable intermolecular connections. researchgate.net In dicarboxamides, these interactions can lead to the formation of extended one-dimensional tapes or two-dimensional sheets.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. globethesis.com While dicarboxylic acids are common linkers, dicarboxamides also offer significant potential for creating novel coordination polymers. globethesis.comacs.org The analogous ligand, thiophene-2,5-dicarboxylic acid, has been extensively used to build one-, two-, and three-dimensional coordination polymers with diverse architectures and properties. nih.govresearchgate.netrsc.org

Tetrahydrothiophene-2,5-dicarboxamide can function as a versatile ligand in several ways:

As a Neutral Ligand: The carbonyl oxygen atoms of the amide groups can coordinate directly to metal centers, acting as neutral linkers to form coordination polymers.

As an Anionic Ligand: The amide protons (N-H) can be deprotonated under basic conditions, allowing the nitrogen atoms to coordinate to the metal ion as anionic donors. This dual functionality of coordinating through both oxygen and nitrogen enhances its versatility.

The flexible nature of the tetrahydrothiophene (B86538) ring, compared to the rigid thiophene (B33073) aromatic ring, can introduce structural adaptability, potentially leading to novel network topologies that are responsive to guest molecules or external stimuli. The choice of metal ion and reaction conditions would further direct the final dimensionality and structure of the framework. rsc.org The successful synthesis of numerous MOFs from related dicarboxylate ligands highlights the promise of this scaffold. frontiersin.orgmdpi.comacs.org

| Complex Formula | Metal Ion | Dimensionality | Key Structural Features | Reference |

|---|---|---|---|---|

| [Zn(Tda)(py)]n | Zn(II) | 2D | Parallelogram grid with a cavity of ~10.4 x 10.4 Å | rsc.org |

| [Mn(Tda)(phen)]n | Mn(II) | 2D | Porous sheet with alternating 16- and 8-membered rings | rsc.org |

| [Cd(tdc)(bimb)(μ2-H₂O)]n | Cd(II) | 2D | Layered structure extended into a 3D supramolecular network via hydrogen bonds | researchgate.net |

| [Eu₂(tdc)₃(H₂O)₄]n | Eu(III) | 3D | Distorted dodecahedral coordination environment for Eu³⁺ | nih.gov |

Host-guest chemistry, a central theme of supramolecular science, involves the encapsulation of one molecule (the guest) within the cavity of another (the host). frontiersin.orgnih.govresearchgate.net Scaffolds based on Tetrahydrothiophene-2,5-dicarboxamide could form host structures in two primary ways:

Crystalline Pores in MOFs: As discussed, MOFs constructed from this ligand would possess intrinsic pores and channels. sibran.ru These cavities could trap guest molecules, with the size, shape, and chemical nature of the pores determining the selectivity for different guests. The sulfur atom and amide groups lining the pores would create a specific chemical environment, potentially enabling selective binding of small molecules or gases.

Discrete Macrocyclic Hosts: Through carefully controlled self-assembly, it is possible to form discrete macrocycles where a small number of dicarboxamide molecules link together to form a ring. rsc.org These macrocyclic hosts can feature well-defined internal cavities capable of binding specific guests through complementary interactions, such as hydrogen bonding or hydrophobic effects. frontiersin.orgrsc.org The design of such systems could lead to applications in sensing, separations, or as molecular carriers.

Tetrahydrothiophene-2,5-dicarboxamide in Catalysis and Organocatalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry. The Tetrahydrothiophene-2,5-dicarboxamide framework offers intriguing possibilities for designing both metal-based and metal-free catalytic systems.

The design of chiral ligands is crucial for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. nih.gov Tetrahydrothiophene-2,5-dicarboxamide provides a versatile scaffold for creating novel multidentate ligands for metal-catalyzed reactions.

By modifying the amide groups (e.g., N,N'-disubstitution), additional donor atoms can be introduced, creating ligands that can bind to a metal center in a well-defined geometry. Furthermore, the sulfur atom in the tetrahydrothiophene ring is a soft donor atom that can coordinate to transition metals. This sulfur linkage can be hemilabile, meaning it can reversibly dissociate from the metal center. This process can open a coordination site on the metal during a catalytic cycle, facilitating the reaction, and then re-coordinate to stabilize the catalyst resting state. The development of chiral-at-metal catalysts represents a minimalist but powerful strategy in this field. youtube.com

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, a field that has seen explosive growth and was recognized with the 2021 Nobel Prize in Chemistry. youtube.comyoutube.comyoutube.com Chiral derivatives of Tetrahydrothiophene-2,5-dicarboxamide are promising candidates for bifunctional organocatalysts.

The principle of bifunctional catalysis involves the simultaneous activation of both the electrophile and the nucleophile. In a chiral Tetrahydrothiophene-2,5-dicarboxamide derivative, the two N-H groups of the amides could act as hydrogen-bond donors, activating an electrophile (like an aldehyde or imine) and positioning it for attack. youtube.comyoutube.com A separate basic moiety, either on the catalyst scaffold or as a co-catalyst, would generate the nucleophile. The fixed chiral geometry of the tetrahydrothiophene backbone would ensure that the nucleophile attacks the activated electrophile from a specific face, leading to the formation of one enantiomer of the product over the other. This activation mode is analogous to that used by highly successful organocatalysts derived from proline or those featuring thiourea (B124793) and squaramide motifs. nih.gov The high value of the tetrahydrothiophene scaffold in chiral molecules is demonstrated by the numerous organocatalytic methods developed for their synthesis. researchgate.netnih.gov

| Reaction Type | Catalyst Type | Product Scaffold | Stereoselectivity | Reference |

|---|---|---|---|---|

| Sulfa-Michael/Aldol Cascade | Bifunctional Squaramide | Spirocyclic Tetrahydrothiophene Chromanone | Up to 92% ee | researchgate.net |

| Michael-Henry-Cascade-Rearrangement | Bifunctional Amine-Thiourea | Spiro-Tetrahydrothiophene Oxindole | Up to 93% ee, >20:1 dr | nih.gov |

| Domino Reaction | Cinchona Alkaloid Derivative | Polyfunctionalized Tetrahydrothiophene | Up to 96% ee | researchgate.net |

ee = enantiomeric excess; dr = diastereomeric ratio

Application of Tetrahydrothiophene-2,5-dicarboxamide in Advanced Materials Science

The potential utility of Tetrahydrothiophene-2,5-dicarboxamide in advanced materials can be inferred from studies on its parent compound, Tetrahydrothiophene-2,5-dicarboxylic acid, and its unsaturated counterpart, Thiophene-2,5-dicarboxylic acid. The presence of the sulfur heteroatom and the bifunctional amide groups suggests possibilities for coordination chemistry, hydrogen bonding, and polymerization.

While no published research details the direct use of Tetrahydrothiophene-2,5-dicarboxamide as a monomer, its precursor, Tetrahydrothiophene-2,5-dicarboxylic acid (CAS No. 17773-22-7), is identified as a coupling agent for creating Metal-Organic Frameworks (MOFs). sikemia.com MOFs are crystalline porous materials closely related to Covalent Organic Frameworks (COFs), suggesting that the tetrahydrothiophene core is a viable linker for constructing extended network structures.

The aromatic analogue, Thiophene-2,5-dicarboxylic acid (TFDCA), has been more extensively studied. It serves as a building block for high-performance polyesters and COFs.

Polyesters : Fully biobased poly(propylene succinate-co-2,5-thiophenedicarboxylate) (PPSTF) copolyesters have been synthesized using TFDCA. These materials exhibit excellent thermal stability and tunable mechanical properties. Their gas barrier properties are superior, making them promising for packaging applications. acs.org A study on poly(alkylene 2,5-thiophenedicarboxylate)s also highlighted their potential as high-performance polymers, where the glycol chain length can be used to modulate the material's properties. mdpi.com

Covalent Organic Frameworks (COFs) : Thiophene-based COFs are noted for their unique architectures, where stacked two-dimensional layers create one-dimensional columns ideal for charge transport. nih.gov The incorporation of thiophene building blocks into COFs is a key step toward their use in electronic devices. nih.govmit.edu These materials often exhibit high surface area and permanent porosity, which can be engineered for specific applications. mdpi.com However, researchers note that the geometry of some thiophene monomers can make them prone to defects during COF synthesis. nih.gov

Currently, there is no specific research available in the public domain that details the application of Tetrahydrothiophene-2,5-dicarboxamide in smart materials or stimuli-responsive systems.

Stimuli-responsive materials are engineered to undergo significant changes in their properties in response to external triggers such as pH, temperature, or light. researchgate.net These systems often rely on conformational changes within polymer chains or networks. researchgate.net Given the potential for the amide groups in Tetrahydrothiophene-2,5-dicarboxamide to participate in hydrogen bonding, it could theoretically be incorporated into polymers or hydrogels that respond to changes in their environment, though this remains a hypothetical application without direct research evidence.

Chemosensing and Recognition Systems Based on Tetrahydrothiophene-2,5-dicarboxamide

The application of Tetrahydrothiophene-2,5-dicarboxamide in chemosensing has not been reported. However, derivatives of its aromatic analogue have shown significant promise in this field, leveraging the electronic properties and coordination capabilities of the thiophene ring and its functional groups.

There is no available research on ion recognition using derivatives of Tetrahydrothiophene-2,5-dicarboxamide.

In contrast, systems based on its aromatic counterpart have been successfully developed. For instance, a titanium-based Metal-Organic Framework (Ti-MOF) was post-functionally modified with 2,5-thiophenedicarboxylic acid. This modification resulted in a material with enhanced efficiency and high selectivity for the removal of toxic mercury ions, Hg(II), from solutions. researchgate.net The study confirmed that the material exhibited high selectivity for mercury even in the presence of other interfering ions, with a combination of chemical and physical adsorption sites contributing to the mechanism. researchgate.net

Direct studies on the molecular recognition of neutral species by Tetrahydrothiophene-2,5-dicarboxamide are not present in the available literature.